PROTAC BET Degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

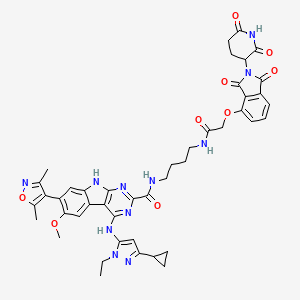

IUPAC Name |

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H45N11O9/c1-5-54-32(19-27(52-54)23-11-12-23)48-39-37-25-18-31(62-4)26(35-21(2)53-64-22(35)3)17-28(25)47-38(37)50-40(51-39)42(59)46-16-7-6-15-45-34(57)20-63-30-10-8-9-24-36(30)44(61)55(43(24)60)29-13-14-33(56)49-41(29)58/h8-10,17-19,23,29H,5-7,11-16,20H2,1-4H3,(H,45,57)(H,46,59)(H,49,56,58)(H2,47,48,50,51) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLUZGFDBDQACL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCNC(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H45N11O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to PROTAC BET Degrader-1: Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PROTAC BET Degrader-1, a pioneering molecule in the field of targeted protein degradation. While the initial discovery highlighted its potential, the focus of its development quickly shifted to a more potent successor, BETd-260. This document details the discovery, mechanism of action, and available biochemical and cellular data for this compound (also known as Compound 9). To provide a complete developmental context and a benchmark for its activity, this guide also includes extensive data on the highly potent and clinically relevant degrader, BETd-260 (also known as Compound 23 or ZBC260), which emerged from the same research initiative. This guide offers detailed experimental protocols for key assays and visualizes complex biological pathways and workflows to support further research and development in the domain of BET protein degradation.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in various diseases, most notably cancer.[2][3]

Developed as part of a structure-guided design effort, this compound was one of the early-stage compounds that demonstrated the feasibility of using the Proteolysis Targeting Chimera (PROTAC) technology to target BET proteins.[2][3] PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate the target protein.[2]

This compound is composed of three key components: a ligand that binds to the BET bromodomains, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][4] While showing promise, the initial research that discovered this compound also led to the development of BETd-260, a compound with significantly higher potency, which has since become a more prominent focus of research.[2][3]

Mechanism of Action

The mechanism of action for this compound follows the canonical PROTAC pathway, inducing the formation of a ternary complex between the BET protein and the Cereblon E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BET protein, leading to its polyubiquitination and subsequent degradation by the proteasome.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mechanism of PROTAC BET Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of PROTAC BET Degrader-1, a potent small molecule designed to eliminate Bromodomain and Extra-Terminal (BET) proteins from the cellular environment. By harnessing the cell's own protein disposal machinery, this proteolysis-targeting chimera (PROTAC) offers a powerful approach for therapeutic intervention in diseases driven by BET protein dysregulation, particularly in oncology. This document provides a detailed overview of its mechanism, quantitative data on its activity, comprehensive experimental protocols, and a visual representation of the key signaling pathways involved.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound operates as a heterobifunctional molecule, simultaneously binding to a target protein and an E3 ubiquitin ligase. This ternary complex formation is the cornerstone of its mechanism. One arm of the molecule is designed to engage with the bromodomains of the BET protein family (BRD2, BRD3, and BRD4), while the other arm recruits the Cereblon (CRBN) E3 ubiquitin ligase.

This proximity induces the transfer of ubiquitin molecules from the E3 ligase to the BET protein. The polyubiquitinated BET protein is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and proteolytically cleaves the tagged BET protein into small peptides, effectively eliminating it from the cell. A key feature of this process is the catalytic nature of the PROTAC, where a single molecule of this compound can induce the degradation of multiple BET protein molecules.

Quantitative Data Summary

The efficacy of this compound has been quantified in various cellular assays. The following tables summarize its key performance metrics.

Table 1: In Vitro Degradation and Cell Growth Inhibition

| Cell Line | Target Proteins | Concentration for Degradation | IC₅₀ (Cell Growth Inhibition) | Citation |

| RS4;11 | BRD2, BRD3, BRD4 | 3-10 nM | 4.3 nM | [1] |

| MOLM-13 | BRD2, BRD3, BRD4 | Not explicitly stated | 45.5 nM | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's activity.

Western Blotting for BET Protein Degradation

This protocol outlines the procedure for assessing the degradation of BRD2, BRD3, and BRD4 proteins in response to treatment with this compound.

Materials:

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

This compound stock solution (in DMSO)

-

RS4;11 or MOLM-13 cells

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, anti-c-Myc, anti-PARP, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells (e.g., RS4;11) in 6-well plates at a density of 5 x 10⁵ cells/mL. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle (DMSO) for the desired time points (e.g., 3, 6, 24 hours).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

-

Image Acquisition and Analysis: Capture chemiluminescent signals using an imaging system. Quantify band intensities using appropriate software and normalize to the loading control (GAPDH).

Cell Viability Assay (CellTiter-Glo®)

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound on cell proliferation.

Materials:

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

This compound stock solution (in DMSO)

-

RS4;11 or MOLM-13 cells

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells (e.g., RS4;11) in opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of medium.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.[2][3]

Downstream Signaling Pathways

The degradation of BET proteins by this compound initiates a cascade of downstream signaling events, primarily impacting gene transcription and cell fate.

Downregulation of c-Myc Signaling

A critical consequence of BET protein degradation is the transcriptional repression of the proto-oncogene c-Myc.[4] BRD4, in particular, is a key transcriptional co-activator of c-Myc. By evicting BRD4 from the c-Myc promoter and enhancer regions, this compound effectively shuts down c-Myc expression. The loss of c-Myc, a master regulator of cell proliferation, differentiation, and metabolism, is a major contributor to the anti-cancer effects of this degrader.

Induction of Apoptosis

The degradation of BET proteins, and the subsequent downregulation of c-Myc, leads to the induction of apoptosis (programmed cell death). This is often characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death. The reduction of anti-apoptotic proteins such as Mcl-1 and Bcl-2, and a potential increase in pro-apoptotic proteins, shifts the cellular balance towards apoptosis.

Conclusion

This compound represents a highly potent and effective molecule for the targeted degradation of BET proteins. Its mechanism of action, centered on the formation of a ternary complex and subsequent proteasomal degradation, leads to profound downstream effects, most notably the suppression of the c-Myc oncogene and the induction of apoptosis. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery, facilitating further exploration and development of this promising therapeutic strategy.

References

"PROTAC BET Degrader-1" structure-activity relationship studies

An In-depth Technical Guide to the Structure-Activity Relationship of PROTAC BET Degrader-1

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By inducing proximity between the target and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein.[1]

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a critical role in regulating gene transcription, including key oncogenes like c-MYC.[2][3] Their involvement in cancer pathogenesis has made them attractive therapeutic targets. PROTAC-mediated degradation of BET proteins has shown significant anti-proliferative effects and the potential to overcome resistance mechanisms associated with traditional small-molecule inhibitors.[2][]

This technical guide focuses on the structure-activity relationship (SAR) studies of "this compound," a potent degrader that recruits the Cereblon (CRBN) E3 ligase to degrade BET proteins.[5] This molecule, also identified as compound 23 in a key study, has demonstrated picomolar cellular potencies and the ability to induce tumor regression, making its SAR profile of significant interest to researchers in the field.[6]

Core Structure and Mechanism of Action

This compound is a chimeric molecule built on a modular design:

-

BET Ligand (Warhead): A high-affinity inhibitor that binds to the bromodomains of BET proteins.[6]

-

E3 Ligase Ligand: A thalidomide-based moiety that binds to Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex.[6]

-

Linker: A chemical tether that connects the BET ligand and the CRBN ligand, optimized for length and composition to facilitate the formation of a stable and productive ternary complex (BET-PROTAC-CRBN).

The mechanism of action, depicted below, involves the PROTAC molecule acting as a molecular bridge. This induced proximity leads to the transfer of ubiquitin from the E2-conjugating enzyme to the BET protein, marking it for destruction by the 26S proteasome. The PROTAC is then released to engage in further catalytic cycles of degradation.

Caption: PROTAC-mediated degradation of BET proteins.

Structure-Activity Relationship (SAR) Studies

The potency of this compound is the result of systematic optimization of its constituent parts. The following tables summarize the SAR data from key studies, primarily focusing on cell growth inhibitory activity (IC₅₀) in the RS4;11 (leukemia) and MOLM-13 (leukemia) cell lines.[6] this compound is identified as compound 23 in these studies.

Table 1: Effect of Linker Modification on Cellular Potency

The linker's length and composition are critical for establishing a productive ternary complex. This table highlights how variations in the linker connecting the BET ligand and the CRBN ligand impact anti-proliferative activity.

| Compound | Linker Modification | RS4;11 IC₅₀ (nM) | MOLM-13 IC₅₀ (nM) |

| 21 | Shorter PEG Linker | 0.15 | 2.5 |

| 22 | Alkyl Linker | >1000 | >1000 |

| 23 (Degrader-1) | Optimized PEG Linker | 0.03 | 0.5 |

| 24 | Longer PEG Linker | 0.18 | 4.6 |

| 25 | Much Longer PEG Linker | 0.99 | 15.2 |

Data sourced from Zhou B, et al. J Med Chem. 2018.[6]

SAR Summary: The data clearly indicates an optimal linker length for potent activity. Compound 23 (this compound) with its specific PEG linker demonstrates superior potency compared to analogs with shorter, longer, or non-PEG linkers (like the alkyl linker in compound 22), which was inactive. This suggests a specific spatial orientation and distance between the BET protein and CRBN is required for efficient degradation.

Table 2: Importance of High-Affinity Ligands

To confirm that the degradation activity is dependent on the engagement of both the target and the E3 ligase, control compounds were synthesized using ligands with significantly weaker binding affinities.

| Compound | Description | RS4;11 IC₅₀ (nM) | MOLM-13 IC₅₀ (nM) |

| 23 (Degrader-1) | Potent BET Ligand + Potent CRBN Ligand | 0.03 | 0.5 |

| 26 | Potent BET Ligand + Weak CRBN Ligand | >1000 | >1000 |

| 27 | Weak BET Ligand + Potent CRBN Ligand | >1000 | >400 |

Data sourced from Zhou B, et al. J Med Chem. 2018.[6]

SAR Summary: As shown in Table 2, potent cellular activity requires high-affinity binding to both the BET protein and Cereblon.[6] When either the BET ligand (compound 27) or the CRBN ligand (compound 26) is replaced with a much weaker binder, the resulting PROTAC loses its anti-proliferative activity. This validates the intended mechanism of action, where the formation of the ternary complex is a prerequisite for the molecule's efficacy.[6]

Experimental Protocols

A robust SAR study relies on a suite of well-defined biochemical and cellular assays to quantify the effects of structural modifications.

Caption: General experimental workflow for PROTAC SAR studies.

Western Blotting for BET Protein Degradation

This assay directly measures the primary outcome of PROTAC action: the reduction in target protein levels.

-

Cell Culture: RS4;11 cells are seeded in appropriate culture plates and allowed to adhere or stabilize.

-

Compound Treatment: Cells are treated with a dose-response curve of the PROTAC (e.g., 0.1 nM to 1000 nM) for a defined period (e.g., 3, 6, or 24 hours). A DMSO-treated sample serves as a negative control.

-

Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by molecular weight on an SDS-polyacrylamide gel and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using densitometry software. The levels of BET proteins are normalized to the loading control and expressed as a percentage relative to the DMSO control. This allows for the determination of DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Cell Growth Inhibition Assay (e.g., CellTiter-Glo®)

This assay assesses the downstream functional consequence of BET degradation on cell proliferation.

-

Cell Seeding: Leukemia cell lines (e.g., RS4;11, MOLM-13) are seeded into 96-well opaque plates at a predetermined density (e.g., 5,000 cells/well).

-

Compound Addition: A serial dilution of the PROTAC compounds is prepared and added to the wells. A set of wells is treated with DMSO as a vehicle control.

-

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

ATP Measurement: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Data Acquisition: The plate is incubated for a short period to stabilize the signal, and luminescence is read using a plate reader.

-

Analysis: The data is normalized to the DMSO control wells (representing 100% viability). The normalized values are plotted against the logarithm of the compound concentration, and a four-parameter logistic regression curve is fitted to the data to determine the IC₅₀ value.[6]

TR-FRET Ternary Complex Formation Assay

This biochemical assay directly measures the PROTAC-induced formation of the BET-PROTAC-CRBN complex, which is the crucial first step in the degradation process.[7][8]

-

Reagents:

-

Tagged Proteins: GST-tagged BRD protein (e.g., GST-BRD2(BD1)) and His-tagged CRBN-DDB1 complex.

-

FRET Pair Antibodies: Terbium (Tb)-labeled anti-GST antibody (donor) and an Alexa Fluor 488 (AF488)-labeled anti-His antibody (acceptor).

-

PROTAC compound dilutions.

-

-

Assay Procedure:

-

The tagged proteins, antibodies, and PROTAC compound are combined in an assay buffer in a low-volume microplate.

-

The components are incubated for a set time (e.g., 180 minutes) to allow the ternary complex to form and reach equilibrium.

-

-

Data Acquisition: The plate is read on a TR-FRET-capable plate reader. The reader excites the Terbium donor and measures emission at both the donor and acceptor wavelengths.

-

Analysis: The TR-FRET signal is calculated as a ratio of the acceptor and donor fluorescence intensities. An increase in this ratio indicates that the donor and acceptor are in close proximity, confirming the formation of the ternary complex. Plotting the TR-FRET signal against PROTAC concentration often yields a characteristic "hook effect" curve, from which the concentration for maximal complex formation can be determined.[7][8]

Conclusion

The structure-activity relationship studies of this compound and its analogs provide critical insights into the rational design of effective protein degraders. The data unequivocally demonstrates that high-affinity ligands for both the target protein and the E3 ligase are essential but not sufficient for potent degradation. The chemical nature and length of the linker play a pivotal role, requiring precise optimization to enable a conformationally favorable and stable ternary complex. The methodologies outlined herein form a standard workflow for evaluating such molecules, from direct measurement of ternary complex formation and protein degradation to the assessment of downstream cellular phenotypes. These findings serve as a valuable guide for researchers and scientists in the ongoing development of next-generation targeted protein degraders.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

"PROTAC BET Degrader-1" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PROTAC BET Degrader-1, a potent heterobifunctional molecule designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins. It delves into its chemical structure, physicochemical properties, mechanism of action, and the experimental methodologies used for its characterization.

Core Chemical and Physical Properties

This compound is a proteolysis-targeting chimera (PROTAC) that connects a ligand for the Cereblon E3 ubiquitin ligase with a ligand for BET proteins.[1][2][3][4] This dual-binding capability is central to its function.

| Property | Value | Source |

| Chemical Formula | C₄₄H₄₅N₁₁O₉ | [1][5] |

| Molecular Weight | 871.90 g/mol | [1] |

| CAS Number | 2093386-22-0 | [1][5][6] |

| Appearance | Yellow Solid | [4] |

| Solubility | ≥ 50 mg/mL in DMSO (57.35 mM) | [1][4][6] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions by inducing the proximity of BET proteins (BRD2, BRD3, and BRD4) to the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][7] This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of the target BET protein. The ubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.

Biological Activity and In Vitro Efficacy

This compound is a potent degrader of the BET family proteins BRD2, BRD3, and BRD4 at nanomolar concentrations.[1][3][8][9] Its efficacy has been demonstrated in various cancer cell lines.

| Cell Line | Assay | Metric | Value | Source |

| RS4;11 | Protein Degradation | Concentration | 3-10 nM | [1][3] |

| RS4;11 | Cell Growth Inhibition | IC₅₀ | 4.3 nM | [1][3] |

| MOLM-13 | Cell Growth Inhibition | IC₅₀ | 45.5 nM | [1][3] |

| Ternary Complex Formation | ||||

| BRD2(BD1)/CRBN(DDB1) | TR-FRET Assay | Maximal Efficacy Conc. | 4.1 nM | [10] |

BET Protein Signaling Pathways

BET proteins are crucial epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins.[11][12] This interaction plays a pivotal role in regulating gene transcription. By recruiting transcriptional machinery, BET proteins, particularly BRD4, are essential for the expression of key oncogenes like MYC and pro-inflammatory genes regulated by pathways such as NF-κB.[11][13] Degrading BET proteins effectively disrupts these oncogenic and inflammatory signaling cascades.

Experimental Protocols and Methodologies

The characterization of this compound involves a series of established biochemical and cellular assays to confirm its mechanism of action and quantify its efficacy.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to detect and quantify the formation of the BET/PROTAC/CRBN ternary complex.[10]

-

Principle: Two antibodies, each labeled with a FRET donor (e.g., Terbium) or acceptor (e.g., AF488), are used. One antibody binds to a tag on the BET protein (e.g., GST-tag), and the other binds to a tag on the E3 ligase (e.g., His-tag). When the PROTAC brings the two proteins together, the donor and acceptor fluorophores are in close proximity, allowing for energy transfer and the emission of a FRET signal.

-

General Protocol:

-

Recombinant tagged BET protein (e.g., GST-BRD2) and E3 ligase complex (e.g., His-CRBN/DDB1) are incubated in an assay buffer.

-

Serial dilutions of this compound are added.

-

Donor-labeled anti-tag antibody (e.g., Tb-anti-GST) and acceptor-labeled anti-tag antibody (e.g., AF488-anti-His) are added.

-

After incubation, the plate is read on a TR-FRET-compatible reader to measure the signal, which is proportional to the amount of ternary complex formed. Bell-shaped dose-response curves are typical for PROTACs in this assay.[10]

-

Western blotting is the standard method to directly measure the reduction in target protein levels following treatment with the degrader.

-

Principle: This technique uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies.

-

General Protocol:

-

Culture cells (e.g., RS4;11) and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells to extract total protein and quantify the protein concentration.

-

Separate equal amounts of protein lysate via SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the BET proteins is quantified and normalized to the loading control.

-

Cell viability assays are used to determine the cytotoxic or cytostatic effects of the degrader on cancer cell lines.

-

Principle: Assays like CCK-8 or CellTiter-Glo (CTG) measure metabolic activity or ATP levels, which are indicative of the number of viable cells.

-

General Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for a defined period (e.g., 72 hours).

-

Add the assay reagent (e.g., CCK-8 or CTG) to each well.

-

After a short incubation, measure the absorbance or luminescence according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to a vehicle-treated control (e.g., DMSO) and determine the IC₅₀ value.

-

Standard PROTAC Evaluation Workflow

The discovery and validation of a PROTAC like BET Degrader-1 follows a systematic workflow, from initial design to in vivo studies. This process is iterative, with data from each step informing the subsequent design and optimization.[][15][16]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, MedChemExpress 25 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.co.uk]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. Brd2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 8. adooq.com [adooq.com]

- 9. adooq.com [adooq.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide: PROTAC BET Degrader-1 Binding Affinity to BRD4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of representative PROTAC BET degraders for the bromodomain and extra-terminal (BET) family member BRD4. As "PROTAC BET Degrader-1" is a general term, this document focuses on well-characterized and frequently cited BET degraders: MZ1, ARV-771, and dBET1. These molecules serve as exemplary models for understanding the principles of PROTAC-mediated degradation of BRD4.

Introduction to PROTAC BET Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] A PROTAC consists of two ligands connected by a linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

BRD4, a member of the BET family of proteins, is a key regulator of gene expression and is implicated in various diseases, including cancer.[1][3] PROTACs that target BRD4 for degradation have shown significant therapeutic potential. This guide delves into the quantitative binding characteristics of these molecules and the experimental methods used to determine them.

Quantitative Binding Affinity Data

The binding affinity of a PROTAC for its target protein and the E3 ligase is a critical determinant of its degradation efficiency. The following tables summarize the binding affinities (Kd, IC50, EC50, or DC50) of MZ1, ARV-771, and dBET1 for BRD4 and other relevant proteins.

Table 1: Binding Affinities of MZ1

| Target Protein | Binding Parameter | Value (nM) | Assay Method |

| BRD4 (BD1) | Kd | 382 | Isothermal Titration Calorimetry (ITC) |

| BRD4 (BD2) | Kd | 120 | Isothermal Titration Calorimetry (ITC) |

| BRD3 (BD1) | Kd | 119 | Isothermal Titration Calorimetry (ITC) |

| BRD3 (BD2) | Kd | 115 | Isothermal Titration Calorimetry (ITC) |

| BRD2 (BD1) | Kd | 307 | Isothermal Titration Calorimetry (ITC) |

| BRD2 (BD2) | Kd | 228 | Isothermal Titration Calorimetry (ITC) |

| VHL-ElonginB-ElonginC (VCB) | Kd | 150 | Isothermal Titration Calorimetry (ITC) |

Table 2: Binding Affinities and Degradation Potency of ARV-771

| Target Protein | Binding Parameter | Value (nM) | Assay Method |

| BRD4 (BD1) | Kd | 9.6 | Not Specified |

| BRD4 (BD2) | Kd | 7.6 | Not Specified |

| BRD2 (BD1) | Kd | 34 | Not Specified |

| BRD2 (BD2) | Kd | 4.7 | Not Specified |

| BRD3 (BD1) | Kd | 8.3 | Not Specified |

| BRD3 (BD2) | Kd | 7.6 | Not Specified |

| BRD2/3/4 Degradation | DC50 | < 5 | Cellular Assay (22Rv1 cells) |

Data sourced from[5]

Table 3: Binding and Degradation Potency of dBET1

| Target Protein | Binding Parameter | Value (nM) | Assay Method |

| BRD4 | EC50 (Degradation) | 430 | Cellular Assay (MV4;11 cells) |

| BRD4 (BD1) | IC50 (Binding) | 20 | Homogeneous Assay |

Data sourced from[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental setups is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and a typical experimental workflow.

Caption: Mechanism of Action of a PROTAC BET Degrader.

Caption: General Experimental Workflow for Isothermal Titration Calorimetry (ITC).

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are detailed protocols for Isothermal Titration Calorimetry (ITC) and Time-Resolved Fluorescence Energy Transfer (TR-FRET), two key techniques used to characterize PROTAC binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Objective: To determine the binding affinity of a PROTAC BET degrader to a BRD4 bromodomain.

Materials:

-

Purified BRD4 bromodomain protein (e.g., BRD4-BD1 or BRD4-BD2)

-

PROTAC BET degrader

-

ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Pipettes and tips

-

Centrifuge

Methodology:

-

Sample Preparation:

-

Dialyze the purified BRD4 protein against the chosen ITC buffer extensively to ensure buffer matching.

-

Dissolve the PROTAC in the same dialysis buffer to the desired concentration. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.

-

Determine the accurate concentrations of both the protein and the PROTAC solution using a reliable method (e.g., UV-Vis spectroscopy for protein, and a validated stock for the PROTAC).

-

Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and the injection syringe with buffer.

-

Set the experimental temperature (e.g., 25°C).

-

Load the BRD4 solution into the sample cell (typically 200-300 µL).

-

Load the PROTAC solution into the injection syringe (typically 40-50 µL). The concentration of the ligand in the syringe should ideally be 10-20 times that of the protein in the cell.

-

-

Titration:

-

Perform an initial injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

-

The raw data is recorded as a series of peaks, with the area of each peak corresponding to the heat evolved or absorbed during that injection.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.

-

The fitting will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput assay for studying biomolecular interactions. It is particularly useful for characterizing the formation of the ternary complex (Target-PROTAC-E3 ligase).

Objective: To characterize the formation of the BRD4/PROTAC/E3 Ligase ternary complex.

Materials:

-

Tagged BRD4 protein (e.g., GST-BRD4)

-

Tagged E3 ligase complex (e.g., His-CRBN/DDB1)

-

PROTAC BET degrader

-

TR-FRET donor-labeled antibody (e.g., Tb-anti-GST)

-

TR-FRET acceptor-labeled antibody (e.g., AF488-anti-His)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Microplate reader with TR-FRET capability

Methodology:

-

Assay Setup:

-

Prepare a solution of the PROTAC BET degrader at various concentrations in the assay buffer.

-

In a microplate, add the GST-BRD4, His-CRBN/DDB1, and the PROTAC solution.

-

Add the Tb-anti-GST and AF488-anti-His antibodies to the wells.

-

The final concentrations of the proteins and antibodies need to be optimized for the specific assay. A common starting point is in the low nanomolar range.[7]

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 180 minutes) to allow the ternary complex to form and the antibodies to bind.[7]

-

-

Measurement:

-

Measure the TR-FRET signal using a plate reader. The donor (Terbium) is excited at a specific wavelength (e.g., 340 nm), and emission is read at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 520 nm).

-

The TR-FRET signal is typically calculated as the ratio of the acceptor emission to the donor emission.

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the concentration of the PROTAC.

-

The formation of the ternary complex will result in a "hook effect" or bell-shaped curve, where the signal increases with PROTAC concentration as the complex forms, and then decreases at higher concentrations due to the formation of binary complexes that compete with the ternary complex.

-

The peak of the curve represents the maximal PROTAC efficacy concentration for ternary complex formation.[7] This assay can also be adapted to determine the IC50 values of competitor molecules that disrupt the ternary complex.[7]

-

Conclusion

The development of PROTAC BET degraders represents a significant advancement in targeted therapy. A thorough understanding of their binding affinities to BRD4 and the E3 ligase is paramount for the design and optimization of these powerful molecules. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into this promising class of therapeutics.

References

- 1. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to PROTAC BET Degraders and their Interaction with E3 Ligases

This technical guide provides a comprehensive overview of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Bromodomain and Extra-Terminal (BET) proteins, with a specific focus on "PROTAC BET Degrader-1," also known as MZ1. While the initial query specified an interaction with the Cereblon (CRBN) E3 ligase, it is crucial to clarify that MZ1 preferentially recruits the von Hippel-Lindau (VHL) E3 ligase. This guide will first detail the mechanism and properties of MZ1 and its interaction with VHL, and subsequently discuss other prominent BET PROTACs, such as dBET1 and ARV-825, which do utilize the Cereblon E3 ligase.

Section 1: MZ1 (this compound) and the von Hippel-Lindau (VHL) E3 Ligase

MZ1 is a highly characterized PROTAC that induces the degradation of BET proteins, showing a preference for BRD4.[1] It is a heterobifunctional molecule composed of (+)-JQ1, a potent pan-BET bromodomain inhibitor, linked to a VHL ligand.[2]

Mechanism of Action

The primary mechanism of action for MZ1 involves the formation of a ternary complex between the target BET protein (specifically its bromodomain), MZ1 itself, and the VHL E3 ubiquitin ligase. This proximity induces the VHL-mediated polyubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[1][3] This process is catalytic, allowing a single molecule of MZ1 to induce the degradation of multiple target protein molecules.

Below is a diagram illustrating the signaling pathway of MZ1-mediated protein degradation.

References

The Formation of the PROTAC BET Degrader-1 Ternary Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules form a ternary complex with a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This guide provides an in-depth technical overview of the formation of the ternary complex involving PROTAC BET Degrader-1, a molecule designed to degrade Bromodomain and Extra-Terminal (BET) family proteins, which are critical regulators of gene expression and are implicated in various cancers and inflammatory diseases.

Core Mechanism: The Ternary Complex

The cornerstone of PROTAC action is the formation of a transient ternary complex between the PROTAC molecule, the target protein (a BET family member, e.g., BRD4), and an E3 ubiquitin ligase (such as Cereblon or VHL). This compound is a bivalent molecule that simultaneously binds to a BET bromodomain and the E3 ligase Cereblon (CRBN), thereby inducing their proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein, marking it for degradation by the proteasome.

Quantitative Data Summary

The efficacy of this compound in forming a ternary complex and inducing BET protein degradation has been quantified using various biochemical and cellular assays. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line | Assay |

| Maximal PROTAC Efficacy Concentration | 4.1 nM | N/A | TR-FRET Assay |

| IC50 (Cell Growth Inhibition) | 4.3 nM | RS4;11 | Cell Viability Assay |

| IC50 (Cell Growth Inhibition) | 45.5 nM | MOLM-13 | Cell Viability Assay |

| Effective Degradation Concentration | 3-10 nM | RS4;11 | Cellular Degradation Assay |

Table 1: In Vitro and Cellular Activity of this compound. [1][2]

| Compound | IC50 (nM) for Ternary Complex Disruption | Target Protein |

| (+)-JQ1 | 239.8 | BRD2(BD1) |

| HJB97 | 27.1 | BRD2(BD1) |

| Thalidomide | 34.7 | CRBN |

| Lenalidomide | 13.2 | CRBN |

Table 2: Inhibition of this compound-mediated Ternary Complex Formation by Competitive Ligands. [1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC activity. Below are protocols for key experiments used to characterize the formation of the this compound ternary complex and its cellular consequences.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay quantitatively measures the formation of the BRD2(BD1)/PROTAC BET Degrader-1/CRBN(DDB1) ternary complex in a biochemical setting.[1][3]

Materials:

-

GST-BRD2(BD1)

-

His-CRBN(DDB1)

-

This compound

-

Tb-anti-GST antibody (donor fluorophore)

-

AF488-anti-His antibody (acceptor fluorophore)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume microplates

Procedure:

-

Prepare a solution of GST-BRD2(BD1) and Tb-anti-GST antibody in assay buffer.

-

Prepare a solution of His-CRBN(DDB1) and AF488-anti-His antibody in assay buffer.

-

Serially dilute this compound in DMSO and then into assay buffer to the desired concentrations.

-

In a 384-well plate, add the following components in order:

-

This compound solution.

-

GST-BRD2(BD1)/Tb-anti-GST solution to a final concentration of 2 nM for each component.

-

His-CRBN(DDB1)/AF488-anti-His solution to a final concentration of 8 nM and 4 nM, respectively.

-

-

Incubate the plate in the dark at room temperature for 180 minutes.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 665 nm (acceptor) and 620 nm (donor).

-

The TR-FRET ratio (665 nm / 620 nm) is proportional to the amount of ternary complex formed.

For competition assays:

-

A fixed concentration of this compound (e.g., 4.1 nM) is used.

-

Serial dilutions of competitor compounds (e.g., (+)-JQ1, thalidomide) are added to the wells prior to the addition of the protein complexes.

Cellular BET Protein Degradation Assay (Western Blot)

This protocol outlines a general procedure to assess the degradation of BET proteins in a cellular context following treatment with this compound.

Materials:

-

Human cell line (e.g., RS4;11)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 1, 3, 10, 30, 100 nM) or DMSO for a specified time (e.g., 4, 8, 16, 24 hours).

-

Harvest the cells and lyse them using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control and normalized to the loading control.

Visualizations

The following diagrams illustrate the key processes and relationships in the formation of the this compound ternary complex.

Caption: Signaling pathway of BET protein degradation induced by this compound.

Caption: Experimental workflow for the TR-FRET assay to measure ternary complex formation.

Caption: Logical flow of events in PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to PROTAC BET Degrader-1 Mediated Degradation of BRD2, BRD3, and BRD4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC BET Degrader-1, a class of molecules designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, and BRD4. This document details their mechanism of action, quantitative degradation profiles, and key experimental protocols for their characterization.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. This compound molecules, such as MZ1 and ARV-771, are designed with two key moieties: one that binds to a BET protein (BRD2, BRD3, or BRD4) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. This ternary complex formation facilitates the ubiquitination of the target BET protein, marking it for degradation by the proteasome.[1][2][3] This approach offers a powerful alternative to traditional inhibition, as it leads to the removal of the target protein from the cell.

Quantitative Degradation Profile

The efficacy of this compound is quantified by its binding affinity to the target proteins and its ability to induce their degradation. Key parameters include the dissociation constant (Kd), the half-maximal degradation concentration (DC50), and the maximum degradation level (Dmax).

Binding Affinities (Kd)

The following table summarizes the binding affinities of representative this compound molecules, MZ1 and ARV-771, to the individual bromodomains (BD1 and BD2) of BRD2, BRD3, and BRD4.

| PROTAC | Target Protein | Binding Affinity (Kd, nM) |

| MZ1 | BRD2 (BD1/BD2) | 307 / 228[4] |

| BRD3 (BD1/BD2) | 119 / 115[4] | |

| BRD4 (BD1/BD2) | 382 / 120[4] | |

| ARV-771 | BRD2 (BD1/BD2) | 34 / 4.7[5][6][7][8] |

| BRD3 (BD1/BD2) | 8.3 / 7.6[5][6][7][8] | |

| BRD4 (BD1/BD2) | 9.6 / 7.6[5][6][7][8] |

Degradation Potency (DC50) and Efficacy (Dmax)

The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achievable.

| PROTAC | Target Protein | DC50 | Dmax | Cell Line |

| MZ1 | BRD2 | ~10-fold higher than BRD4[9] | >90% at 1 µM[1] | HeLa[1] |

| BRD3 | ~10-fold higher than BRD4[9] | >90% at 1 µM[1] | HeLa[1] | |

| BRD4 | 2-20 nM[9] | >90% at 1 µM[1] | HeLa[1][9] | |

| ARV-771 | BRD2 | < 5 nM[6][10][11] | Not explicitly stated | 22Rv1[6][10][11] |

| BRD3 | < 5 nM[6][10][11] | Not explicitly stated | 22Rv1[6][10][11] | |

| BRD4 | < 1 nM[11] | Not explicitly stated | 22Rv1[11] |

Mechanism of Action and Signaling Pathways

This compound induces the degradation of BET proteins, which are critical readers of histone acetylation marks and regulators of gene transcription. By degrading these proteins, particularly BRD4, the PROTAC effectively downregulates the expression of key oncogenes, most notably c-MYC.[11] This leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of PROTAC-induced BET protein degradation and downstream effects.

Experimental Protocols

Western Blot Analysis for BET Protein Degradation

This protocol is for assessing the degradation of BRD2, BRD3, and BRD4 in cultured cells following treatment with a PROTAC BET degrader.

Materials:

-

Cell culture reagents (media, FBS, antibiotics)

-

This compound (e.g., MZ1 or ARV-771)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Compound Treatment: The following day, treat the cells with various concentrations of the PROTAC BET degrader or DMSO vehicle control for the desired time points (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-BRD4) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Add ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.

-

Caption: A streamlined workflow for Western Blot analysis.

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells, after treatment with a PROTAC BET degrader.

Materials:

-

Opaque-walled 96-well or 384-well plates

-

Cell culture reagents

-

This compound

-

DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in opaque-walled multi-well plates at a predetermined optimal density in a final volume of 100 µL per well for 96-well plates (or 50 µL for 384-well plates). Include wells with media only for background measurements.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC BET degrader or DMSO vehicle control.

-

Incubation: Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.

-

Lysis and Signal Generation:

-

Equilibrate the cell plates to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

-

Signal Stabilization and Measurement:

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability against the log of the compound concentration and determine the IC50 value.

Conclusion

This compound molecules represent a promising therapeutic strategy for targeting BET proteins in various diseases, particularly cancer. Their ability to induce potent and, in some cases, selective degradation of BRD2, BRD3, and BRD4 offers a distinct advantage over traditional inhibitors. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting field. Further investigation into the nuances of ternary complex formation and the downstream consequences of degrading specific BET family members will continue to advance our understanding and application of this technology.

References

- 1. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 4. OUH - Protocols [ous-research.no]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. ARV-771 | PROTAC | BET Degrader | TargetMol [targetmol.com]

- 9. Pardon Our Interruption [opnme.com]

- 10. caymanchem.com [caymanchem.com]

- 11. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PROTAC BET Degrader-1 (MZ1) in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, shifting the paradigm from protein inhibition to targeted protein degradation. PROTAC BET Degrader-1, commonly known as MZ1, is a pioneering example of this technology, specifically designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are critical epigenetic readers that play a central role in the regulation of gene transcription. By hijacking the cell's natural protein disposal machinery, MZ1 offers a potent and selective tool to probe the function of BET proteins and presents a promising therapeutic strategy for diseases driven by aberrant BET protein activity, such as cancer. This technical guide provides an in-depth overview of the mechanism of action of MZ1, its role in epigenetic regulation, quantitative data on its performance, and detailed experimental protocols for its characterization.

Introduction to PROTAC Technology and BET Proteins

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, often resulting in a more profound and sustained biological effect compared to traditional inhibitors.

The BET family of proteins (BRD2, BRD3, and BRD4) are key epigenetic regulators. They contain bromodomains that recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification associated with active chromatin and gene transcription. By recruiting transcriptional machinery to specific gene promoters and enhancers, BET proteins play a pivotal role in controlling the expression of genes involved in cell cycle progression, apoptosis, and inflammation. Dysregulation of BET protein function is implicated in the pathogenesis of various diseases, including cancer.

Mechanism of Action of this compound (MZ1)

MZ1 is a well-characterized PROTAC that consists of JQ1, a potent pan-BET inhibitor, linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The mechanism of MZ1-induced BET protein degradation involves the formation of a ternary complex between the BET protein, MZ1, and the VHL E3 ligase.

The JQ1 moiety of MZ1 binds to the bromodomains of BET proteins, while the VHL ligand moiety recruits the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BET protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the targeted BET protein.

References

PROTAC BET Degrader-1: A Technical Guide to its Impact on c-MYC Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PROTAC BET Degrader-1 and its effect on the expression of the proto-oncogene c-MYC. It is designed to offer a comprehensive resource for researchers and professionals in the field of drug discovery and development, with a focus on targeted protein degradation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to PROTAC BET Degraders and c-MYC

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a critical role in the regulation of gene transcription.[1][] These proteins are key regulators of oncogenes such as c-MYC, making them attractive targets for cancer therapy.[3][4][5][6][7]

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest.[][8] A PROTAC molecule consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][8] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[][8]

PROTAC BET degraders, such as this compound, MZ1, and ARV-771, are designed to specifically target BET proteins for degradation, thereby suppressing the expression of downstream targets like c-MYC.[1][9]

Mechanism of Action: Downregulation of c-MYC

This compound functions by inducing the degradation of BET proteins. This process begins with the formation of a ternary complex between the PROTAC, a BET protein (BRD2, BRD3, or BRD4), and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][10][11] This proximity induces the E3 ligase to polyubiquitinate the BET protein, marking it for degradation by the 26S proteasome. The subsequent degradation of BET proteins, particularly BRD4, which is a key transcriptional coactivator of the c-MYC gene, leads to a significant reduction in c-MYC mRNA and protein levels.[3][6][7]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of various PROTAC BET degraders in different cancer cell lines.

Table 1: In Vitro Potency of PROTAC BET Degraders

| Compound | Cell Line | Assay | IC50 / DC50 | Reference |

| This compound | RS4;11 | Growth Inhibition | 4.3 nM | [10][12] |

| MOLM-13 | Growth Inhibition | 45.5 nM | [10][12] | |

| RS4;11 | BRD2/3/4 Degradation | 3-10 nM | [10][12] | |

| MZ1 | NB4, Kasumi-1, MV4-11, K562 | BRD4 Degradation | Not specified | [13] |

| ARV-771 | 22Rv1 | BRD2/3/4 Degradation | < 5 nM | [14] |

| 22Rv1 | c-MYC Depletion | < 1 nM | [14][15] |

Table 2: In Vivo Efficacy of PROTAC BET Degraders

| Compound | Animal Model | Dose & Administration | Outcome | Reference |

| ARV-771 | 22Rv1 Xenograft (Nu/Nu mice) | 10 mg/kg, daily, subcutaneous (3 days) | 76% downregulation of c-MYC in tumor tissue | [14][16] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the effect of this compound on c-MYC expression.

Cell Culture

Cancer cell lines (e.g., RS4;11, MOLM-13, 22Rv1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Expression

Objective: To determine the levels of BET proteins and c-MYC protein following treatment with the PROTAC degrader.

Protocol:

-

Cell Lysis: Cells are treated with the PROTAC degrader for the desired time and concentration. After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression

Objective: To measure the mRNA levels of c-MYC following treatment with the PROTAC degrader.

Protocol:

-

RNA Extraction: Cells are treated with the PROTAC degrader. Total RNA is then extracted using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for qPCR with primers specific for c-MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The reaction is performed in a real-time PCR system.

-

Data Analysis: The relative expression of c-MYC mRNA is calculated using the ΔΔCt method.

Cell Viability/Growth Inhibition Assay

Objective: To assess the effect of the PROTAC degrader on cancer cell proliferation.

Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

-

Treatment: The following day, cells are treated with a serial dilution of the PROTAC degrader.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Measurement: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

Data Analysis: The results are normalized to the vehicle-treated control, and the IC50 value is calculated by fitting the data to a dose-response curve.

Conclusion

This compound and related molecules represent a promising therapeutic strategy for cancers driven by c-MYC overexpression. By inducing the targeted degradation of BET proteins, these compounds effectively suppress c-MYC transcription and inhibit cancer cell growth. The data and protocols presented in this guide provide a solid foundation for further research and development in this exciting area of targeted protein degradation.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 9. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Brd2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

Preclinical Profile of PROTAC BET Degrader-1: A Technical Guide

Introduction: PROTAC BET Degrader-1, also identified in seminal literature as Compound 9, is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins. This document provides a comprehensive overview of the preclinical research findings for this compound, with a focus on its mechanism of action, in vitro efficacy, and the experimental protocols utilized for its characterization. The data presented is primarily derived from the foundational study by Zhou et al., which describes the discovery of a novel class of potent BET degraders.[1][2][3]

Mechanism of Action

This compound operates by hijacking the ubiquitin-proteasome system to selectively target BET proteins for degradation. It is composed of a ligand that binds to the BET bromodomains and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By simultaneously binding to both a BET protein (such as BRD2, BRD3, or BRD4) and CRBN, it forms a ternary complex. This proximity induces the ubiquitination of the BET protein by the E3 ligase complex, marking it for subsequent degradation by the 26S proteasome. This event leads to the depletion of cellular BET protein levels, thereby inhibiting their function in transcriptional regulation.

Quantitative Preclinical Data

The following tables summarize the key in vitro efficacy data for this compound (Compound 9) and a more potent analogue from the same chemical series, Compound 23, for comparative purposes.

Table 1: In Vitro Cell Growth Inhibition

| Compound | Cell Line | IC50 (nM) |

| This compound (Compound 9) | RS4;11 (Acute Leukemia) | 4.3 |

| MOLM-13 (Acute Leukemia) | 45.5 | |

| Compound 23 | RS4;11 (Acute Leukemia) | 0.051 |

| MOLM-13 (Acute Leukemia) | 2.3 |

Data sourced from Zhou et al., 2018.[1][2][3]

Table 2: In Vitro Protein Degradation

| Compound | Cell Line | Target Proteins | Concentration for Degradation |

| This compound (Compound 9) | RS4;11 | BRD2, BRD3, BRD4 | 3-10 nM |

| Compound 23 | RS4;11 | BRD2, BRD3, BRD4 | 0.1-0.3 nM (3h treatment) |

| BRD4 | 30 pM (24h treatment) |

Data sourced from Zhou et al., 2018.[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Growth Inhibition Assay

-

Cell Culture: RS4;11 and MOLM-13 human leukemia cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well.

-

Compound Treatment: The cells were treated with a serial dilution of the test compounds (e.g., this compound) or DMSO as a vehicle control.

-

Incubation: The plates were incubated for a period of 72 hours.

-

Viability Assessment: Cell viability was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay according to the manufacturer's instructions.

-

Data Analysis: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated using a nonlinear regression analysis of the concentration-response curves.

Western Blotting for Protein Degradation

-

Cell Lysis: Cells were treated with various concentrations of the PROTAC for the indicated times. After treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked and then incubated with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software.

Summary and Future Directions

This compound (Compound 9) effectively induces the degradation of BET proteins and inhibits the growth of leukemia cell lines in the nanomolar range. While it serves as a proof-of-concept for this chemical series, subsequent optimization led to the development of analogues with significantly enhanced potency. The preclinical data available for this compound is primarily from in vitro studies. Further in vivo characterization, including pharmacokinetic, pharmacodynamic, and toxicology studies, would be necessary to fully evaluate its therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this and other BET-targeting PROTACs.

References

- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]